LSD1 Target Annotation & Class Identity of 2-[(4,7-Dimethylquinazolin-2-yl)amino]pyrimidine-4,6-diol Versus Erlotinib
The Therapeutic Target Database (TTD) explicitly annotates 2-[(4,7-dimethylquinazolin-2-yl)amino]pyrimidine-4,6-diol (Drug ID: D0N2QZ, synonym 'Pyrimidine derivative 18' / 'PMID27019002-Compound-40') as an inhibitor of lysine-specific histone demethylase 1 (LSD1/KDM1A), sourced from Celgene Quanticel Research [1]. This compound belongs to the erlotinib-derived quinazoline series that was independently shown to exhibit LSD1 inhibitory activity distinct from EGFR inhibition: the parent compound erlotinib inhibits LSD1 with an IC₅₀ of 35.80 μM, and optimized analogs within this chemotype achieved significantly enhanced potency (IC₅₀ = 0.69 μM for compound 5k) along with in vivo tumor growth inhibition of 81.6%–96.1% in MGC-803 xenograft models [2]. While the precise LSD1 IC₅₀ of the target compound remains undisclosed in public literature, its structural placement within the erlotinib-derived quinazoline-pyrimidine series carrying a pyrimidine-4,6-diol terminus (rather than the pyrimidine-amine terminus of 5k) positions it as a chemically differentiated probe for exploring LSD1 inhibition mechanism and selectivity [3].
| Evidence Dimension | Target identity and class-level potency benchmark |
|---|---|
| Target Compound Data | LSD1 inhibitor annotation (TTD); quantitative IC₅₀ not publicly disclosed |
| Comparator Or Baseline | Erlotinib: LSD1 IC₅₀ = 35.80 μM; Optimized erlotinib analog 5k: LSD1 IC₅₀ = 0.69 μM |
| Quantified Difference | Optimized erlotinib analogs within the same chemotype achieve up to ~52-fold improvement in LSD1 potency over erlotinib; exact position of target compound in this SAR gradient is undetermined |
| Conditions | LSD1 biochemical enzyme inhibition assay (literature data for erlotinib and analog 5k) |
Why This Matters
This compound occupies a specific node in the quinazoline-pyrimidine SAR landscape—4,7-dimethyl substitution with a pyrimidine-4,6-diol terminus—that is distinct from published lead compounds; its procurement enables systematic exploration of how the diol head group modulates LSD1 binding versus the amine-terminated analogs that dominate the public literature.
- [1] TTD. Drug ID: D0N2QZ – Pyrimidine derivative 18 (PMID27019002-Compound-40), LSD1 inhibitor, Celgene Quanticel Research. https://idrblab.net/ttd/data/drug/details/d0n2qz (accessed 2026-05-10). View Source
- [2] Li, Z., Qin, T., Li, Z., et al. (2021). Discovery of quinazoline derivatives as a novel class of potent and in vivo efficacious LSD1 inhibitors by drug repurposing. Eur. J. Med. Chem., 225, 113778. DOI: 10.1016/j.ejmech.2021.113778. View Source
- [3] Stazi, G., Zwergel, C., Valente, S., Mai, A. (2016). LSD1 inhibitors: a patent review (2010–2015). Expert Opin. Ther. Pat., 26(5), 565–580. PMID: 27019002. DOI: 10.1517/13543776.2016.1165209. View Source
